molecular formula C20H26N2O6 B3041536 Diaminodibenzo-18-crown-6 CAS No. 31406-52-7

Diaminodibenzo-18-crown-6

Cat. No.: B3041536
CAS No.: 31406-52-7
M. Wt: 390.4 g/mol
InChI Key: WLUXXJQSBVDVOK-UHFFFAOYSA-N
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Description

Diaminodibenzo-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them valuable in numerous chemical applications. This compound, in particular, features two amino groups attached to the dibenzo-18-crown-6 structure, enhancing its binding properties and expanding its range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaminodibenzo-18-crown-6 can be synthesized through the reduction of dinitrodibenzo-18-crown-6. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diaminodibenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diaminodibenzo-18-crown-6 involves its ability to form stable complexes with cations. The amino groups enhance the binding affinity of the crown ether, allowing it to selectively interact with specific ions. This interaction can influence various molecular targets and pathways, such as ion transport across membranes and the stabilization of metal ions in solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of amino groups, which enhance its binding properties and expand its range of applications. The compound’s ability to form stable complexes with various cations makes it valuable in diverse fields, from chemistry and biology to medicine and industry .

Properties

IUPAC Name

2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene-10,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUXXJQSBVDVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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